molecular formula C20H27N3O6 B13771601 Barbituric acid, 5-ethyl-1-(2-hydroxy-3-isobutoxypropyl)-5-phenyl-, carbamate (ester) CAS No. 64038-11-5

Barbituric acid, 5-ethyl-1-(2-hydroxy-3-isobutoxypropyl)-5-phenyl-, carbamate (ester)

Cat. No.: B13771601
CAS No.: 64038-11-5
M. Wt: 405.4 g/mol
InChI Key: SFZKMHDKOKGUPG-UHFFFAOYSA-N
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Description

Barbituric acid, 5-ethyl-1-(2-hydroxy-3-isobutoxypropyl)-5-phenyl-, carbamate (ester) is a complex organic compound derived from barbituric acid. Barbituric acid itself is a pyrimidine derivative and serves as the parent compound for barbiturate drugs. This specific derivative is characterized by the presence of ethyl, hydroxy, isobutoxypropyl, and phenyl groups, as well as a carbamate ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of barbituric acid derivatives typically involves the condensation of barbituric acid with various substituents. For this specific compound, the synthetic route may involve the following steps:

    Condensation Reaction: Barbituric acid is reacted with ethyl bromide to introduce the ethyl group.

    Hydroxy and Isobutoxypropyl Group Introduction: The hydroxy and isobutoxypropyl groups can be introduced through a multi-step reaction involving the appropriate alcohols and protecting groups.

    Phenyl Group Addition: The phenyl group can be added via a Friedel-Crafts alkylation reaction.

    Carbamate Ester Formation: The final step involves the formation of the carbamate ester by reacting the intermediate compound with an appropriate isocyanate.

Industrial Production Methods

Industrial production of such complex compounds often involves optimized reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts such as Lewis acids for Friedel-Crafts reactions.

    Solvents: Selection of suitable solvents like dichloromethane or toluene.

    Temperature Control: Maintaining specific temperatures to ensure optimal reaction rates and prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbamate ester, converting it to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl or phenyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong nucleophiles like sodium hydride or Grignard reagents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Barbiturates: Used as an intermediate in the synthesis of various barbiturate drugs.

    Catalysis: Acts as a catalyst in certain organic reactions.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in metabolic pathways.

Medicine

    Pharmacological Research: Investigated for its potential therapeutic effects and as a model compound for drug development.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of barbituric acid derivatives typically involves interaction with the central nervous system. The compound may bind to GABA receptors, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects. The molecular targets include ion channels and neurotransmitter receptors, which modulate neuronal activity.

Comparison with Similar Compounds

Similar Compounds

    Barbituric Acid: The parent compound, lacking the additional substituents.

    Phenobarbital: A barbiturate with similar sedative effects but different substituents.

    Thiopental: Another barbiturate used as an anesthetic.

Uniqueness

This specific compound is unique due to its combination of substituents, which may confer distinct pharmacological properties and reactivity compared to other barbiturates. The presence of the carbamate ester group also differentiates it from other similar compounds.

Properties

CAS No.

64038-11-5

Molecular Formula

C20H27N3O6

Molecular Weight

405.4 g/mol

IUPAC Name

[1-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)-3-(2-methylpropoxy)propan-2-yl] carbamate

InChI

InChI=1S/C20H27N3O6/c1-4-20(14-8-6-5-7-9-14)16(24)22-19(27)23(17(20)25)10-15(29-18(21)26)12-28-11-13(2)3/h5-9,13,15H,4,10-12H2,1-3H3,(H2,21,26)(H,22,24,27)

InChI Key

SFZKMHDKOKGUPG-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=O)N(C1=O)CC(COCC(C)C)OC(=O)N)C2=CC=CC=C2

Origin of Product

United States

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